Cas no 302-17-0 (Trichloroacetaldehyde Monohydrate)

Trichloroacetaldehyde Monohydrate (CCl₃CHO·H₂O) is a stable, crystalline hydrate of trichloroacetaldehyde, commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high purity, consistent reactivity, and stability under controlled conditions, making it suitable for precise chemical transformations such as the synthesis of chloral derivatives or agrochemicals. The monohydrate form ensures easier handling and storage compared to its anhydrous counterpart. It is particularly valued for its role in producing sedatives, herbicides, and other specialty chemicals. The compound’s well-defined structure and reliable performance contribute to its utility in industrial and laboratory applications.
Trichloroacetaldehyde Monohydrate structure
302-17-0 structure
Product name:Trichloroacetaldehyde Monohydrate
CAS No:302-17-0
MF:C2H3Cl3O2
MW:165.4030
MDL:MFCD00044479
CID:36745
PubChem ID:24870899

Trichloroacetaldehyde Monohydrate Chemical and Physical Properties

Names and Identifiers

    • Chloral hydrate
    • 1,1,1-trichloro-2,2-ethanediol
    • 2,2,2-Trichloro-1,1-ethanediol
    • aquachloral
    • bi 3411
    • chloraldurat
    • dormal
    • Escre
    • felsules
    • hydral
    • kessodrate
    • lorinal
    • Noctec
    • nortec
    • nycoton
    • nycton
    • phaldrone
    • rectules
    • sk-chloral hydrate
    • somni sed
    • somnos
    • sontec
    • trawotox
    • trichloroacetaldehyde hydrate
    • Trichloroacetaldehyde Monohydrate
    • TCA
    • 2,2,2-Trichloroethane-1,1-diol
    • Chloral hydrate solution
    • Trichloroacetaldehyd
    • TCA (Chloral hydrate)
    • 1,1-dihydroxy-2,2,2-trichloroethane
    • 2,2,2-trichloroacetaldehyde monohydrate
    • Hynos
    • Tosyl
    • Chloral monohydrate
    • Chloralhydrate
    • Chloradorm
    • Oradrate
    • 1,1-Ethanediol, 2,2,2-trichloro-
    • Cohidrate
    • Knockout drops
    • Somnote
    • Trichloracetaldehyd-hydrat
    • Hydrate de chloral
    • Trichloroaceta
    • Chloraldurat [German]
    • WLN: QYQXGGG
    • DTXCID70261
    • CHLORAL HYDRATE [USP MONOGRAPH]
    • CHLORAL HYDRATE [WHO-IP]
    • NSC-3210
    • Q412340
    • Caswell No. 168
    • CHLORAL HYDRATE (EP IMPURITY)
    • Aquachloral Supprettes
    • C06899
    • MFCD00044479
    • CHLORAL HYDRATE (EP MONOGRAPH)
    • Q-200826
    • Tox21_200110
    • CHLORAL HYDRATE [JAN]
    • Tox21_111614
    • Chloralhydrate 1000 microg/mL in Acetonitrile
    • Chloralhydrat
    • Chloraldural
    • NSC3210
    • Chloralvan
    • Chloral hydrate, crystallized, >=98.0% (T)
    • NSC 3210
    • AKOS009157238
    • Novochlorhydrate
    • EPA Pesticide Chemical Code 268100
    • 1, 2,2,2-trichloro-
    • Trichloroacetaldehyde, hydrated
    • CHLORAL HYDRATE [GREEN BOOK]
    • Ethanediol, 2,2,2-trichloro-
    • Lycoral
    • BCP31225
    • LS-12935
    • NS00009274
    • Chloralex
    • NCGC00159374-03
    • DEA No. 2465
    • CHLORAL HYDRATE (USP MONOGRAPH)
    • CHEMBL455917
    • Chloral hydrate [USP:BAN:JAN]
    • Trichloro acetaldehyde hydrate Chloral hydrate
    • 418M5916WG
    • BRN 1698497
    • Tox21_111614_1
    • CHLORAL HYDRATE [IARC]
    • 2,2-Trichloro-1,1-ethanediol
    • UNII-418M5916WG
    • CHLORAL HYDRATE [VANDF]
    • Chlorali Hydras
    • 1,1-Trichloro-2,2-dihydroxyethane
    • 2,2,2-Trichloroethane-1,1-diol;Trichloroacetaldehyde hydrate
    • InChI=1/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7
    • CHEBI:28142
    • DB01563
    • Trichloracetaldehyd-hydrat [German]
    • TRICHLOROETHYLIDENE GLYCOL
    • Chloraldural [Swiss]
    • EINECS 206-117-5
    • SCHEMBL34327
    • NCGC00159374-02
    • Chloral hydrate, p.a., 99.0%
    • CHLORAL HYDRATE [HSDB]
    • NCGC00257664-01
    • CLORAL HYDRATE [MART.]
    • Chloral hydrate 1000 microg/mL in Methanol
    • Chloral hydrate, SAJ first grade, >=99.5%
    • Chloral hydrate, SAJ special grade, >=99.7%
    • J-520014
    • A936505
    • NCGC00159374-04
    • D00265
    • Chloral hydrate, meets analytical specification of Ph. Eur., BP, USP, 99.5-101%
    • Chloraldural (Swiss)
    • 1,1,1-Trichloro-2,2-dihydroxyethane
    • Cloral hydrate
    • Chloral hydrate (USP:BAN:JAN)
    • CHLORAL HYDRATE [MI]
    • CHLORALUM [HPUS]
    • AI3-00082
    • Hydrate, Chloral
    • CLORAL HYDRATE (MART.)
    • chloral hydrate;2,2,2-trichloro-1,1-ethanediol;1,1-ethanediol, 2,2,2-trichloro-;choral hydrate;2,2,2-trichloroethane-1,1-diol;2,2,2trichloroethane1,1diol
    • CHLORAL HYDRATE [EP MONOGRAPH]
    • 302-17-0
    • CHLORALI HYDRAS [WHO-IP LATIN]
    • 4-01-00-03143 (Beilstein Handbook Reference)
    • CHLORAL HYDRATE [WHO-DD]
    • HSDB 222
    • CHLORAL HYDRATE (IARC)
    • CHLORAL HYDRATE [EP IMPURITY]
    • Noctec (TN)
    • CHLORAL, MONOHYDRATE
    • Kloralhydrat
    • trichloroethanal hydrate
    • CAS-302-17-0
    • Chloralum
    • CCRIS 4142
    • DTXSID7020261
    • F0001-0929
    • Chloral hydrate (JP17/USP)
    • STL445706
    • 1ST10459W-1000M
    • Chloral hydrate (JP18/USP)
    • DB-047727
    • Chloral hydrate Solution in Methanol, 1000ug/mL
    • MDL: MFCD00044479
    • Inchi: 1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H
    • InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N
    • SMILES: ClC(C([H])(O[H])O[H])(Cl)Cl

Computed Properties

  • Exact Mass: 163.92000
  • Monoisotopic Mass: 163.919862
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 56.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 40.5
  • XLogP3: 1

Experimental Properties

  • Color/Form: Colorless transparent monoclinic large crystals, with aromatic pungent smell, spicy and bitter taste
  • Density: 1.908
  • Melting Point: 57 ºC
  • Boiling Point: 97 ºC
  • Flash Point: 16 °C
  • Refractive Index: 1.4603 (estimate)
  • PH: 3.5-5.5 (20℃, 10%)
  • Water Partition Coefficient: 660 g/100 mL
  • Stability/Shelf Life: Stable, but may be air or light sensitive. Incompatible with alcohols, cyanides, iodine, strong bases, carbonates.
  • PSA: 40.46000
  • LogP: 0.66730
  • Sensitiveness: Sensitive to humidity, light and air
  • Merck: 2071
  • Solubility: Soluble in water, alcohol, ether, chloroform, acetone and methyl ethyl ketone, slightly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene and toluene
  • pka: 10(at 25℃)
  • Color/Form: 1000 μg/mL in acetonitrile

Trichloroacetaldehyde Monohydrate Security Information

  • Symbol: GHS07 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H315,H319
  • Warning Statement: P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 3286 3/PG 2
  • WGK Germany:2
  • Hazard Category Code: 20/21/22-36
  • Safety Instruction: S26-S45-S25-S23-S36/37-S16-S27
  • RTECS:FM8750000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • Hazard Level:6.1(b)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Storage Condition:room temp
  • PackingGroup:III
  • Packing Group:III
  • Risk Phrases:R25; R36/38

Trichloroacetaldehyde Monohydrate Customs Data

  • HS CODE:2913000010
  • Customs Data:

    China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Trichloroacetaldehyde Monohydrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T774055-500g
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302-17-0
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$517.00 2023-05-17
BAI LING WEI Technology Co., Ltd.
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302-17-0 5.0 mg/mL in Acetone
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¥ 232 2022-04-26
AN HUI ZE SHENG Technology Co., Ltd.
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302-17-0
1ML
¥462.62 2022-10-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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Trichloroacetaldehyde Monohydrate
302-17-0 10%
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¥224 2023-09-09
TRC
T774055-50g
Trichloroacetaldehyde Hydrate
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$ 92.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
23100-1KG
Trichloroacetaldehyde Monohydrate
302-17-0 98.0%
1kg
¥1194.05 2023-12-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008072-100g
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302-17-0 >99%
100g
¥30 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C104202-500g
Trichloroacetaldehyde Monohydrate
302-17-0 AR,>99.0%(T)
500g
¥107.90 2023-09-03
Life Chemicals
F0001-0929-2.5g
2,2,2-trichloroethane-1,1-diol
302-17-0 95%+
2.5g
$40.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C804539-100g
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¥36.00 2022-10-24

Trichloroacetaldehyde Monohydrate Related Literature

Additional information on Trichloroacetaldehyde Monohydrate

Professional Introduction to Trichloroacetaldehyde Monohydrate (CAS No. 302-17-0)

Trichloroacetaldehyde Monohydrate, with the chemical formula C2HCl3O2·H2O, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 302-17-0, has garnered considerable attention due to its versatile applications in synthesis and its role in the development of various biochemical pathways.

The structural integrity of Trichloroacetaldehyde Monohydrate makes it a valuable intermediate in the production of fine chemicals and pharmaceuticals. Its molecular structure, characterized by a highly reactive aldehyde group and three chlorine atoms, facilitates its participation in numerous chemical reactions. These reactions include condensation, oxidation, and reduction processes, which are pivotal in constructing more complex molecules essential for medicinal chemistry.

In recent years, research has highlighted the compound's utility in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many biologically active molecules, including drugs and agrochemicals. The chlorine substituents in Trichloroacetaldehyde Monohydrate enhance its reactivity, making it an excellent precursor for introducing chlorine atoms into target molecules. This property is particularly valuable in pharmaceuticals, where specific halogenation patterns can significantly influence a drug's efficacy and metabolic stability.

The hydrate form of this compound, denoted as Trichloroacetaldehyde Monohydrate, indicates the presence of water molecules bound to the crystal lattice. This hydration state can affect the compound's solubility and reactivity, making it a crucial consideration for researchers when selecting solvents and reaction conditions. Studies have shown that the monohydrate form exhibits different kinetic properties compared to its anhydrous counterpart, which can be leveraged to optimize synthetic routes.

Advances in computational chemistry have further elucidated the mechanistic pathways involving Trichloroacetaldehyde Monohydrate. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, reducing the need for extensive experimental trials. These computational insights are particularly relevant in drug discovery pipelines, where rapid screening of potential candidates is essential.

The compound's role in synthesizing chiral molecules has also been explored recently. Chirality is a critical factor in drug design, as enantiomers of a drug can exhibit vastly different biological activities. The ability to selectively functionalize Trichloroacetaldehyde Monohydrate has opened new avenues for producing enantiomerically pure compounds, which are often more effective and have fewer side effects.

In industrial applications, Trichloroacetaldehyde Monohydrate is utilized as a building block for more complex organic syntheses. Its reactivity allows for the efficient construction of carbon-carbon bonds, which are fundamental to many organic molecules. This makes it indispensable in large-scale chemical manufacturing processes where efficiency and yield are paramount.

The environmental impact of using Trichloroacetaldehyde Monohydrate has also been a subject of interest. Modern research emphasizes sustainable chemistry practices, and efforts are underway to develop greener synthetic routes that minimize waste and hazardous byproducts. Innovations such as catalytic processes and solvent-free reactions are being explored to enhance the ecological footprint of chemical manufacturing.

The future prospects of this compound are promising, with ongoing research uncovering new applications in material science and nanotechnology. Its unique chemical properties make it a candidate for developing advanced materials with tailored functionalities. For instance, its ability to undergo selective functionalization could be exploited to create polymers with specific thermal or mechanical properties.

In conclusion, Trichloroacetaldehyde Monohydrate (CAS No. 302-17-0) is a multifaceted compound with significant implications across various scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its utility in constructing heterocyclic structures, and its potential applications in sustainable chemistry underscore its importance. As research continues to evolve, the applications and understanding of this compound will undoubtedly expand, further solidifying its place as a cornerstone in modern chemistry.

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